![molecular formula C8H14O3 B11920734 methyl (E)-6-hydroxy-4-methylhex-4-enoate CAS No. 53585-95-8](/img/structure/B11920734.png)
methyl (E)-6-hydroxy-4-methylhex-4-enoate
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Overview
Description
Methyl (E)-6-hydroxy-4-methylhex-4-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes a hydroxy group and a double bond in the hexenoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-6-hydroxy-4-methylhex-4-enoate can be synthesized through various methods. One common approach involves the esterification of (E)-6-hydroxy-4-methylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6-hydroxy-4-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-6-oxo-4-methylhex-4-enoate.
Reduction: The double bond in the hexenoate chain can be reduced to form methyl 6-hydroxy-4-methylhexanoate.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenating agents such as thionyl chloride can be used for the substitution of the hydroxy group.
Major Products Formed
Oxidation: Methyl (E)-6-oxo-4-methylhex-4-enoate.
Reduction: Methyl 6-hydroxy-4-methylhexanoate.
Substitution: Methyl (E)-6-chloro-4-methylhex-4-enoate.
Scientific Research Applications
Chemical Properties and Structure
Methyl (E)-6-hydroxy-4-methylhex-4-enoate is characterized by a hydroxyl group and a double bond within its carbon chain, categorizing it as an ester. Its molecular formula is C8H14O3, which indicates the presence of both aliphatic and unsaturated characteristics. This unique structure contributes to its reactivity and potential transformations in synthetic pathways.
Pharmaceutical Applications
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Precursor in Drug Synthesis :
- This compound serves as a precursor or intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in modulating biological targets, including enzyme inhibition and receptor modulation.
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Biological Activity :
- Research has indicated that derivatives of this compound can interact with peroxisome proliferator-activated receptors (PPARs), which play a significant role in metabolic regulation. Such interactions are critical for developing therapeutic agents targeting metabolic disorders.
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Case Studies :
- A study exploring the pharmacological properties of this compound derivatives demonstrated their potential in inhibiting specific enzymes linked to metabolic pathways, showcasing their utility in drug development.
Agricultural Applications
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Pesticide Development :
- The compound has been explored for use in agricultural chemicals, particularly as a component in pesticide formulations. Its structural properties may enhance the efficacy of active ingredients against pests, thereby improving crop yields.
- Synthesis of Agrochemicals :
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-bromo-4-methylhex-4-enoate | Contains a bromine atom | More reactive due to halogen presence |
Ethyl 6-hydroxy-4-methylhex-4-enoate | Ethyl instead of methyl | Different solubility properties |
Methyl 6-(2-(methylsulfonyl)oxy)hex-2-enoate | Contains a sulfonyl group | Enhanced biological activity |
Methyl (E)-6-(2-(furan)phenoxy)hex-4-enoate | Furan ring incorporation | Potentially more complex interactions |
This table illustrates how variations in functional groups and structural configurations can influence reactivity and biological activity, highlighting the uniqueness of this compound.
Mechanism of Action
The mechanism by which methyl (E)-6-hydroxy-4-methylhex-4-enoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the corresponding alcohol and acid. The compound’s double bond and hydroxy group also allow it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-6-hydroxyhex-4-enoate: Lacks the methyl group at the 4-position.
Methyl (E)-6-hydroxy-4-methylhexanoate: Lacks the double bond in the hexenoate chain.
Methyl (E)-6-chloro-4-methylhex-4-enoate: Contains a chlorine atom instead of a hydroxy group.
Uniqueness
Methyl (E)-6-hydroxy-4-methylhex-4-enoate is unique due to the presence of both a hydroxy group and a double bond in the hexenoate chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
Methyl (E)-6-hydroxy-4-methylhex-4-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a double bond in its carbon chain, classifying it as an ester. Its molecular formula is C11H20O2, and it exhibits both aliphatic and unsaturated characteristics, which are crucial for its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Compounds derived from this structure have shown efficacy in inhibiting specific enzymes, particularly those involved in metabolic pathways. For instance, they can modulate peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism and glucose homeostasis.
- Receptor Modulation : The compound has been studied for its ability to bind to various biological macromolecules, including proteins and enzymes. These interactions are essential for determining its pharmacological properties.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds to highlight differences in biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-bromo-4-methylhex-4-enoate | Contains a bromine atom | More reactive due to halogen presence |
Ethyl 6-hydroxy-4-methylhex-4-enoate | Ethyl instead of methyl | Different solubility properties |
Methyl 6-(2-(methylsulfonyl)oxy)hex-2-enoate | Contains a sulfonyl group | Enhanced biological activity |
Methyl (E)-6-(2-(furan)phenoxy)hex-4-enoate | Furan ring incorporation | Potentially more complex interactions |
These variations illustrate how structural modifications can influence the reactivity and biological activity of related compounds.
Case Studies and Research Findings
- Metabolic Regulation : A study demonstrated that derivatives of this compound effectively modulate PPARs, leading to improved lipid profiles in animal models. This suggests potential applications in treating metabolic disorders such as diabetes and obesity.
- Antimicrobial Activity : Another research effort explored the antimicrobial properties of this compound, revealing effective inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Cytotoxic Effects : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The compounds were found to induce apoptosis through mitochondrial pathways .
Properties
CAS No. |
53585-95-8 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (E)-6-hydroxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h5,9H,3-4,6H2,1-2H3/b7-5+ |
InChI Key |
PQOBTUTWNHKPOV-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCC(=O)OC |
Canonical SMILES |
CC(=CCO)CCC(=O)OC |
Origin of Product |
United States |
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